molecular formula C18H21N5O4 B2432347 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde CAS No. 591223-70-0

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde

Cat. No.: B2432347
CAS No.: 591223-70-0
M. Wt: 371.397
InChI Key: ITIJDINQLXPYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is a complex organic compound that features a benzaldehyde core linked to a triazine ring substituted with morpholine groups

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,5-triazine derivatives, have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting a broad range of potential targets.

Mode of Action

Based on the known activities of similar 1,3,5-triazine derivatives , it can be inferred that the compound may interact with its targets to inhibit their function, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar 1,3,5-triazine derivatives , it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.

Result of Action

Similar 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli , suggesting that the compound may have antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine to form 4,6-di(morpholin-4-yl)-1,3,5-triazine. This intermediate is then reacted with 2-hydroxybenzaldehyde under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The morpholine groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

    Oxidation: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid.

    Reduction: 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde is unique due to the presence of both the benzaldehyde and triazine-morpholine moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-13-14-3-1-2-4-15(14)27-18-20-16(22-5-9-25-10-6-22)19-17(21-18)23-7-11-26-12-8-23/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIJDINQLXPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3C=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.